molecular formula C13H18F3N3 B1394198 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline CAS No. 694499-26-8

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Número de catálogo B1394198
Número CAS: 694499-26-8
Peso molecular: 273.3 g/mol
Clave InChI: ZMWAZMYBMAAMAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H16F3N3. It has a molecular weight of 259.276 g/mol . The compound is sensitive to air .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (-CF3), a methylpiperazine group, and an aniline group. The InChI Key for this compound is ILGSVUPRBCGGLF-UHFFFAOYSA-N . The SMILES representation is CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound is air sensitive . More detailed physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

  • Quinoxalinecarbonitrile Derivatives : A study reported the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, highlighting the biological in vitro activities of these compounds. Derivatives like 4b, which is a 7-chloro-3-(4-methylpiperazin-1-yl) derivative, were found potent, indicating potential in pharmacological applications (Ortega et al., 2000).

  • New Amides Synthesis : Another research synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which includes derivatives of 4-methylpiperazin-1-ylmethyl)aniline. This study contributes to the understanding of chemical properties and potential applications of these compounds (Koroleva et al., 2011).

Catalysis and Chemical Transformations

  • Ruthenium-complex Catalysis : A study discussed the use of ruthenium-complex catalysis in the N-(cyclo)alkylation of aromatic amines with diols, which included the synthesis of derivatives like N-[m-(Trifluoromethyl)phenyl]-N‘-methylpiperazine. This process represents a novel approach to compound synthesis and chemical transformations (Koten et al., 1998).

Antimicrobial and Antitumor Applications

  • Eperezolid-like Molecules : Research on the synthesis of eperezolid-like molecules, starting from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, indicates potential antimicrobial activities. These compounds showed high anti-Mycobacterium smegmatis activity, suggesting their relevance in antimicrobial research (Yolal et al., 2012).

  • G-Quadruplex Stabilizers : A study utilized 4-(4-methylpiperazin-1-yl)aniline as a template for designing small molecules that stabilize G-quadruplexes, with potential applications in anticancer therapy. The compounds showed enhanced potency in stabilizing G-quadruplexes, a novel approach for cancer treatment (Pomeislová et al., 2020).

Corrosion Inhibition

  • DFT Study on Bipyrazole Derivatives : A theoretical study using density functional theory (DFT) on bipyrazolic-type compounds, including derivatives of 4-methylpiperazin-1-ylmethyl)aniline, explored their efficiency as corrosion inhibitors. This research contributes to the understanding of these compounds in industrial applications, particularly in corrosion prevention (Wang et al., 2006).

Safety And Hazards

This compound is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of inadequate ventilation, wear respiratory protection .

Propiedades

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWAZMYBMAAMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676604
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

CAS RN

694499-26-8
Record name AP-24592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-24592
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a solution 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.5 g, 5 mmol) in MeOH (250 mL) was added Raney Nickel (0.15 g, 10 wt %). The suspension was stirred under hydrogen atmosphere (50 psi) for 24 hrs and monitored by TLC. The reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the desired product (1.36 g, 100%). 1H NMR (300 MHz, CDCl3) δ: 7.43-7.46 (1H, d, J=9.0 Hz), 6.91 (1H, s), 6.77-6.80 (1H, d J=9.0 Hz), 3.77 (2H, s), 3.54 (2H, s), 2.53 (8H, brs), 2.34 (3H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosulfite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.23 g, 4 mmol) and sodium hydrosuffite (7.0 g, 85% pure from Aldrich, 40 mmol) in acetone and water (1:1, 20 mL) was refluxed for 3 h. Upon cooling, the volatile components (mainly acetone) were removed on rotavap, and the resulting mixture was subjected to filtration. The solid was thoroughly washed with EtOAc. The combined filtrate was extracted with n-BuOH (4×), and the combined organic layer was washed with saturated aq. NaHCO3, dried (Na2SO4), filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 5% MeOH/DCM, MeOH was pre-saturated with ammonia gas) to provide 0.71 g of product as a pale yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 4
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Reactant of Route 6
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Citations

For This Compound
41
Citations
X Liu, B Wang, C Chen, Z Jiang, C Hu, H Wu… - European Journal of …, 2018 - Elsevier
There is still a great demand in the clinic for the drugs which can overcome a variety of imatinib resistant ABL mutants. Starting from a type I inhibitor axitinib, which has been reported to …
Number of citations: 10 www.sciencedirect.com
WS Huang, CA Metcalf, R Sundaramoorthi… - Journal of medicinal …, 2010 - ACS Publications
In the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors, the T315I gatekeeper mutant has emerged as resistant to all currently approved agents. This report …
Number of citations: 371 pubs.acs.org
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com
Y Li, M Shen, Z Zhang, J Luo, X Pan, X Lu… - Journal of medicinal …, 2012 - ACS Publications
A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives were designed and synthesized as new Bcr-Abl inhibitors by using combinational strategies of bioisosteric replacement, …
Number of citations: 41 pubs.acs.org
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
TRK xDFG mutation-induced acquired resistance of 1 st generation inhibitors larotrectinib and entrectinib remains an unmet clinical need. Here we report a series of 6-(pyrrolidin-1-yl)…
Number of citations: 3 www.sciencedirect.com
S Phadke, L Lopez-Barcons, N Vandecan… - RSC Medicinal …, 2022 - pubs.rsc.org
Scaffold hopping is a common strategy for generating kinase inhibitors that bind to the DFG-out inactive conformation. Small structural differences in inhibitor scaffolds can have …
Number of citations: 1 pubs.rsc.org
Z Yang, Y Ai, S Wan, Z Yang, H Li, Z Li, C Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
C-Abl is involved in various biological processes and plays an important role in neurodegenerative diseases, especially Parkinson's disease (PD). Previous studies have found that …
Number of citations: 1 www.sciencedirect.com
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com
Y Liu, X Peng, X Guan, D Lu, Y Xi, S Jin, H Chen… - European Journal of …, 2017 - Elsevier
FGF receptors (FGFRs) are tyrosine kinases that are overexpressed in diverse tumors by genetic alterations such as gene amplifications, somatic mutations and translocations. Owing to …
Number of citations: 16 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.